molecular formula C25H22O4 B566113 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one CAS No. 93885-31-5

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one

Cat. No.: B566113
CAS No.: 93885-31-5
M. Wt: 386.447
InChI Key: DJWDQGQXWBCZHE-ACCUITESSA-N
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Description

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one is a complex organic compound with a unique structure that includes an oxirane ring, a benzyloxy group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxirane Ring: This can be achieved by reacting an appropriate epoxide precursor with a base such as sodium hydroxide.

    Introduction of the Benzyloxy Group: This step involves the benzylation of a phenolic intermediate using benzyl chloride in the presence of a base like potassium carbonate.

    Formation of the Propenone Moiety: The final step involves the Claisen-Schmidt condensation of the benzylated intermediate with benzaldehyde in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The propenone moiety can also interact with various enzymes and receptors, modulating their activity and contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one can be compared with similar compounds such as:

    1-[2-(Oxiranylmethoxy)-5-(methoxy)phenyl]-3-phenyl-2-propen-1-one: Similar structure but with a methoxy group instead of a benzyloxy group.

    1-[2-(Oxiranylmethoxy)-5-(hydroxy)phenyl]-3-phenyl-2-propen-1-one: Contains a hydroxy group instead of a benzyloxy group.

    1-[2-(Oxiranylmethoxy)-5-(ethoxy)phenyl]-3-phenyl-2-propen-1-one: Features an ethoxy group instead of a benzyloxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one, also known by its CAS number 93885-31-5, is a complex organic compound with potential biological activities. This compound features an oxirane ring, a benzyloxy group, and a propenone moiety, which contribute to its unique chemical properties and biological interactions.

The molecular formula of this compound is C25_{25}H22_{22}O4_4, with a molar mass of 386.44 g/mol. It is characterized by its solid yellow appearance and is soluble in solvents such as chloroform and dichloromethane. The structure includes functional groups that are significant for biological activity, particularly in drug development contexts.

PropertyValue
Molecular FormulaC25_{25}H22_{22}O4_4
Molar Mass386.44 g/mol
AppearanceSolid, yellow
SolubilityChloroform, DCM
Storage Conditions-20°C

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The oxirane ring can undergo reactions that disrupt normal cellular processes, while the propenone moiety interacts with various enzymes and receptors, modulating their activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity
Studies have shown that derivatives of compounds with similar structures can inhibit cancer cell proliferation. For example, compounds featuring propenone moieties have been associated with anticancer properties by inducing apoptosis in cancer cells.

2. Anti-inflammatory Properties
The compound's potential to modulate inflammatory pathways has been explored. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.

3. Neuroprotective Effects
Given its structural similarities to other neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases by inhibiting monoamine oxidase (MAO) activity, particularly MAO-B, which is implicated in Parkinson's disease.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • MAO-B Inhibitory Activity : A study on related benzyloxy derivatives demonstrated potent MAO-B inhibition with IC50_{50} values in the low nanomolar range (e.g., 0.062 µM for certain derivatives). This suggests that this compound could exhibit similar inhibitory effects due to its structural features .
  • Cytotoxicity Testing : In vitro assays on analogs showed significant cytotoxic effects against various cancer cell lines, indicating a potential for development as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructure ComparisonNotable Activity
1-[2-(Oxiranylmethoxy)-5-(methoxy)phenyl]-3-phenyl-2-propen-1-oneMethoxy instead of benzyloxyModerate anticancer activity
1-[2-(Oxiranylmethoxy)-5-(hydroxy)phenyl]-3-phenyl-2-propen-1-oneHydroxy group substitutionEnhanced neuroprotective effects

Properties

IUPAC Name

(E)-1-[2-(oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O4/c26-24(13-11-19-7-3-1-4-8-19)23-15-21(27-16-20-9-5-2-6-10-20)12-14-25(23)29-18-22-17-28-22/h1-15,22H,16-18H2/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWDQGQXWBCZHE-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(O1)COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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